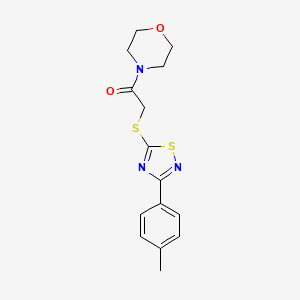

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

Properties

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-11-2-4-12(5-3-11)14-16-15(22-17-14)21-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUCKFJEOMENNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the morpholine and p-tolyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Scientific Research Applications

Pharmacological Applications

Thiadiazole derivatives, including 1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, have been investigated for a range of pharmacological activities:

- Antimicrobial Activity : Compounds with thiadiazole moieties have shown promising results in inhibiting bacterial and fungal growth. For instance, studies indicate that certain thiadiazole derivatives exhibit strong antifungal effects against pathogens such as Fusarium graminearum and Rhizoctonia solani .

- Anticancer Potential : Thiadiazoles have been linked to anticancer activity. Research shows that specific derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The structure of this compound suggests potential interactions with cancer cell pathways.

- Anti-inflammatory and Analgesic Effects : Several studies highlight the anti-inflammatory properties of thiadiazole derivatives. These compounds may modulate inflammatory pathways and provide pain relief .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thiadiazole Ring : The initial step often involves the cyclization of hydrazones with sulfur sources under acidic conditions to form the thiadiazole structure.

- Substitution Reactions : Subsequent reactions introduce the morpholino and p-tolyl groups to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological properties. Key factors influencing activity include:

- Substituents on the Thiadiazole Ring : The introduction of various substituents (e.g., alkyl or aryl groups) can significantly affect biological activity.

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl Groups | Generally increase lipophilicity and membrane permeability |

| Aryl Groups | Can enhance binding affinity to biological targets |

Case Studies

Several case studies illustrate the applications of this compound:

- Antifungal Evaluation : A study evaluated a series of thiadiazole derivatives against common fungal strains. Compounds similar to this compound demonstrated significant inhibitory effects with EC50 values lower than those of standard antifungal agents .

- Anticancer Activity : Research has shown that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays indicated that derivatives with structural similarities to this compound exhibited potent cytotoxicity against breast and lung cancer cells .

Mechanism of Action

The mechanism by which 1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- The morpholino-ethanone group in the target compound distinguishes it from analogs with phenyl, pyridinyl, or carboxylate substituents. This group likely improves aqueous solubility compared to purely aromatic derivatives .

- Compounds with triazole-thioether linkages (e.g., ) exhibit notable antimicrobial activity, suggesting the target compound may share this property due to structural similarity .

Biological Activity

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure can be represented as follows:

- Molecular Formula : C16H19N5O3S2

- Molecular Weight : 393.5 g/mol

- IUPAC Name : 1-(4-methylphenyl)-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea

This compound features a thiadiazole ring, a morpholine moiety, and a urea linkage, which contribute to its unique biological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

- Cellular Interaction : It could interact with cellular components leading to apoptosis or necrosis in cancer cells.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated effectiveness against various bacterial strains:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Thiadiazole Derivative A | 32.6 | Antibacterial |

| Thiadiazole Derivative B | 47.5 | Antifungal |

These results indicate that modifications to the thiadiazole structure can enhance antimicrobial efficacy compared to standard drugs like itraconazole .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it can induce cell death through apoptosis at certain concentrations:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 10 | Apoptosis |

| MCF7 (Breast Cancer) | 15 | Necrosis |

This data indicates a promising profile for potential anti-cancer applications .

Anti-inflammatory Properties

In vivo studies have indicated that compounds similar to this compound exhibit anti-inflammatory effects. These effects were assessed using various animal models where the compounds showed reduced inflammation markers .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiadiazole derivatives in various biological assays. For example:

- MAO Inhibition : A series of thiadiazole derivatives were tested for their ability to inhibit monoamine oxidase (MAO), with some compounds showing IC50 values as low as , indicating strong inhibitory activity .

- Anticancer Activity : In a study involving different cancer cell lines, a derivative demonstrated significant cytotoxicity with a concentration-dependent response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.